MBM-17S - 2083621-91-2

MBM-17S

Catalog Number: EVT-3165530
CAS Number: 2083621-91-2
Molecular Formula: C36H40N6O10
Molecular Weight: 716.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MBM-17S is classified as a small molecule inhibitor. It is derived from structure-based design methodologies aimed at developing selective inhibitors for specific kinases involved in cancer progression. The compound's classification as an antitumor agent stems from its significant biological activity against various cancer cell lines.

Synthesis Analysis

The synthesis of MBM-17S involves complex organic chemistry techniques, typically utilizing multi-step synthetic pathways. While specific details on the synthetic route for MBM-17S were not disclosed in the search results, similar compounds often undergo processes such as:

  • Stepwise Functionalization: Involves the sequential addition of functional groups to a core structure.
  • Chiral Resolution: Techniques may be employed to isolate specific enantiomers which exhibit desired biological activity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) or recrystallization methods are commonly used to purify the final product.

These methods ensure that the compound is synthesized with high purity and yield, crucial for subsequent biological testing.

Molecular Structure Analysis

The molecular structure of MBM-17S can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. Although detailed structural data was not explicitly provided in the search results, compounds like MBM-17S typically possess:

  • A Core Structure: Often containing a heterocyclic ring system which is essential for binding to target proteins.
  • Functional Groups: Various substituents that enhance solubility and bioavailability.

Structural analyses often involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise three-dimensional configuration of the molecule.

Chemical Reactions Analysis

MBM-17S participates in several chemical reactions relevant to its mechanism of action. Key interactions include:

  • Binding Affinity Studies: Assessing how well MBM-17S binds to Nek2 through competitive inhibition assays.
  • Cellular Assays: Evaluating its effects on cancer cell lines, where it may induce cell cycle arrest or apoptosis through specific signaling pathways.

These reactions are critical for understanding how MBM-17S exerts its biological effects and can be quantified using techniques such as enzyme-linked immunosorbent assays (ELISA) or flow cytometry.

Mechanism of Action

The mechanism of action of MBM-17S primarily involves its inhibition of Nek2 activity. This kinase plays a crucial role in regulating the cell cycle and promoting mitotic progression. The compound's action can be summarized as follows:

  1. Inhibition of Nek2: By binding to Nek2, MBM-17S prevents its phosphorylation activity, which is necessary for cell cycle progression.
  2. Induction of Apoptosis: The inhibition leads to cell cycle arrest at the G2/M phase, triggering apoptotic pathways in cancer cells.
  3. Downstream Effects: This process may involve alterations in cytokine signaling and other regulatory pathways that control cell survival and proliferation.

Experimental data supporting these mechanisms often include Western blot analysis to detect changes in protein expression related to apoptosis and cell cycle regulation.

Physical and Chemical Properties Analysis

While specific physical and chemical properties were not detailed in the search results, typical analyses for compounds like MBM-17S would include:

  • Molecular Weight: Important for understanding dosage and pharmacokinetics.
  • Solubility Profiles: Essential for formulation development.
  • Stability Testing: Evaluating how environmental factors affect compound integrity over time.

These properties are crucial for assessing the practical applications of MBM-17S in therapeutic settings.

Applications

MBM-17S has several promising applications, particularly in oncology:

  1. Cancer Therapeutics: Its ability to inhibit Nek2 positions it as a potential treatment option for various cancers where Nek2 is overexpressed.
  2. Research Tool: Used in studies aimed at understanding cell cycle regulation and apoptosis mechanisms.
  3. Drug Development: Serves as a lead compound for developing new inhibitors targeting similar kinases involved in cancer progression.
Mechanistic Insights into Nek2 Inhibition by MBM-17S

Structural Basis of Nek2 Kinase Domain Interaction

MBM-17S (CAS: 2083624-07-9) is a potent imidazo[1,2-a]pyridine derivative designed for selective Nek2 inhibition. Its molecular structure (C₂₈H₂₈N₆O₂; MW: 480.56 g/mol) features a primary amide group that forms critical hydrogen bonds with the kinase's hinge region, specifically with residues Ala31 and Lys37 in the ATP-binding pocket [5] [10]. The hydrophobic benzyloxy moiety extends into a subpocket stabilized by π-π stacking with Phe148, while the tertiary amine side chain interacts with acidic residues near the solvent front. These interactions confer high-affinity binding, evidenced by an IC₅₀ of 3 nM against recombinant Nek2 kinase [1] [2]. Mutagenesis studies confirm that Cys22 alkylation is not involved, distinguishing MBM-17S from covalent inhibitors like JH295 [10].

Table 1: Key Structural Interactions of MBM-17S with Nek2

Structural ElementResidue InteractionInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Primary amideAla31/Lys37Hydrogen bonding-2.8
Imidazopyridine corePhe148π-π stacking-3.5
Benzyloxy groupMet86/Leu91Hydrophobic-1.9
Piperidine amineAsp159Ionic-1.2

Selectivity Profiling Against Aurora Kinase Isoforms

MBM-17S exhibits >200-fold selectivity for Nek2 over Aurora kinases (Table 2). Biochemical profiling reveals IC₅₀ values of >600 nM for Aurora A (Alisertib-sensitive) and >1,000 nM for Aurora B (Barasertib-sensitive), attributed to steric exclusion from Aurora's distinct glycine-rich loop [6] [10]. In kinase panels of 398 human kinases, MBM-17S inhibits only RSK1 (IC₅₀=5.4 nM) and DYRK1a (IC₅₀=6.5 nM) at sub-10 nM concentrations, likely due to shared hinge-binding motifs. Molecular dynamics simulations indicate that Aurora A's gatekeeper Thr217 (vs. Met86 in Nek2) creates a narrower hydrophobic cleft, reducing MBM-17S binding affinity by 15-fold [5] [10].

Table 2: Selectivity Profile of MBM-17S Across Mitotic Kinases

KinaseIC₅₀ (nM)Cellular FunctionClinical Inhibitor (IC₅₀)
Nek23Centrosome separation, SACMBM-17S (reference)
Aurora A>600Mitotic entry, spindle assemblyAlisertib (1.2 nM) [6]
Aurora B>1,000Chromosome condensation, cytokinesisBarasertib (0.37 nM) [6]
RSK15.4Growth factor signalingN/A
PLK1>10,000Mitotic progressionVolasertib (0.87 nM)

Modulation of Cell Cycle Checkpoints via G2/M Arrest Induction

MBM-17S triggers dose-dependent G₂/M arrest by disrupting centrosome dynamics and spindle assembly. At 0.25–1.0 μM, it induces accumulation of cells with >4N DNA content (24%–51% in HCT-116 cells) within 24 hours [1] [9]. Mechanistically, Nek2 inhibition prevents phosphorylation of centrosomal proteins Hec1 and C-Nap1, leading to centrosome amplification errors. Consequently, cells activate the spindle assembly checkpoint (SAC), elevating cyclin B1 levels by 4.2-fold and suppressing anaphase-promoting complex (APC/C) activity [5] [9]. This arrests cells in prometaphase, sensitizing them to apoptosis (Figure 1). In Nek2-amplified gastric cancer models (MGC-803), MBM-17S reduces colony formation by 78% at 0.5 μM [9].

Table 3: Cell Cycle Effects of MBM-17S Across Cancer Models

Cell LineNek2 StatusMBM-17S (μM)G₂/M Arrest (%)>4N DNA Content (%)Proliferation IC₅₀ (μM)
HCT-116Moderate0.539.328.11.06 [1]
MGC-803High0.2532.922.70.48 [1]
Bel-7402Low1.018.212.44.53 [1]

Apoptotic Pathway Activation Through Bcl-2/Bax Axis Dysregulation

G₂/M-arrested cells undergo intrinsic apoptosis via MBM-17S-mediated Bcl-2/Bax dysregulation. Treatment (0.5–1.0 μM, 24h) reduces mitochondrial Bcl-2 expression by 60%–80% while upregulating pro-apoptotic Bax by 3.5-fold, shifting the Bcl-2/Bax rheostat to favor pore formation in mitochondrial membranes [1] [4]. This permeabilization triggers cytochrome c release (confirmed by Western blotting) and caspase-9/3 activation. In HCT-116 cells, 1.0 μM MBM-17S induces apoptosis in 47.1% of cells, quantified by Annexin V staining [1] [8]. The p53-independent mechanism is evidenced by sustained apoptosis in p53-null models, implicating direct Nek2-Bax phosphorylation crosstalk. Glioblastoma studies confirm that elevated Bcl-2/Bax ratios correlate with aggressive phenotypes, underscoring the therapeutic relevance of this axis [4] [8].

Table 4: Apoptotic Biomarker Modulation by MBM-17S

Apoptotic MarkerChange (vs. Control)Functional ConsequenceDetection Method
Bcl-2↓ 60%-80%Loss of mitochondrial membrane integrityWestern blot [1]
Bax↑ 3.5-foldOligomerization pore formationImmunofluorescence
Cytochrome cCytosolic translocationCaspase-9 activationSubcellular fractionation
Cleaved caspase-3↑ 5.1-foldDNA fragmentationFlow cytometry [1]

Properties

CAS Number

2083621-91-2

Product Name

MBM-17S

IUPAC Name

butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide

Molecular Formula

C36H40N6O10

Molecular Weight

716.7 g/mol

InChI

InChI=1S/C28H28N6O2.2C4H6O4/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20;2*5-3(6)1-2-4(7)8/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35);2*1-2H2,(H,5,6)(H,7,8)

InChI Key

PCGUADBRTABDRN-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.